

Introduction: The Chroman Scaffold and the Role of an Acyl Chloride Handle

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Compound of Interest

Compound Name: *Chroman-3-carbonyl chloride*

Cat. No.: *B051958*

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Chroman-3-carbonyl chloride stands as a pivotal reagent in synthetic organic chemistry, particularly within the realms of medicinal chemistry and drug discovery. Its structure combines the privileged chroman scaffold, a core motif in numerous biologically active compounds and natural products, with a highly reactive acyl chloride functional group. This combination makes it an invaluable building block for introducing the chroman-3-carbonyl moiety into more complex molecular architectures. The high electrophilicity of the carbonyl carbon allows for efficient coupling with a wide array of nucleophiles, enabling the synthesis of diverse libraries of chroman derivatives, such as amides and esters, for biological screening and the development of novel therapeutic agents. This guide offers a comprehensive overview of its chemical properties, reactivity, synthesis, and handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties of **chroman-3-carbonyl chloride** is presented below. Due to the limited availability of experimentally acquired spectra in public databases, typical spectroscopic characteristics are predicted based on the compound's structure and data for analogous molecules.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	115822-58-7	[1]
Molecular Formula	C ₁₀ H ₉ ClO ₂	[1]
Molecular Weight	196.63 g/mol	[1]
Boiling Point	292.4°C at 760 mmHg	[1]
Flash Point	108.9°C	[1]
Density	1.281 g/cm ³	[1]
Appearance	Typically a light cream solid or liquid	[2]
Moisture Sensitivity	Reacts violently with water	[2]

Predicted Spectroscopic Data

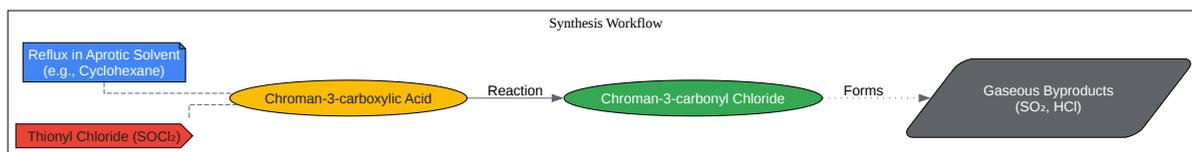
- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the very strong carbonyl (C=O) stretching band characteristic of an acyl chloride. This peak is expected to appear at a high frequency, typically in the range of 1785-1815 cm⁻¹. The high frequency is due to the inductive effect of the electronegative chlorine atom.[3][4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum would show characteristic signals for the protons on the chroman ring. The protons on the carbon adjacent to the carbonyl group (C3) would likely appear as a multiplet. The diastereotopic protons at the C2 and C4 positions would also exhibit complex splitting patterns, coupled to each other and to the proton at C3. Aromatic protons would be observed in the typical downfield region.
 - ¹³C NMR: The carbonyl carbon would be the most downfield signal, expected in the range of 165-175 ppm. Other notable signals would include those for the carbons of the chroman ring system.
- Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 196, with a characteristic M+2 isotope peak at m/z 198 (approximately one-

third the intensity of M^+) due to the presence of the ^{37}Cl isotope.[5] Common fragmentation pathways would likely involve the loss of the chlorine radical ($\cdot\text{Cl}$) or a neutral HCl molecule.

Synthesis of Chroman-3-carbonyl Chloride

The most direct and common method for preparing **chroman-3-carbonyl chloride** is through the reaction of its corresponding carboxylic acid, chroman-3-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl_2) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO_2 and HCl), which simplifies purification.[6] [7][8]

The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.[8][9] This is followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form an acyl chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution reaction to yield the final acid chloride product.[8]



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*Synthesis of **Chroman-3-carbonyl Chloride**.*

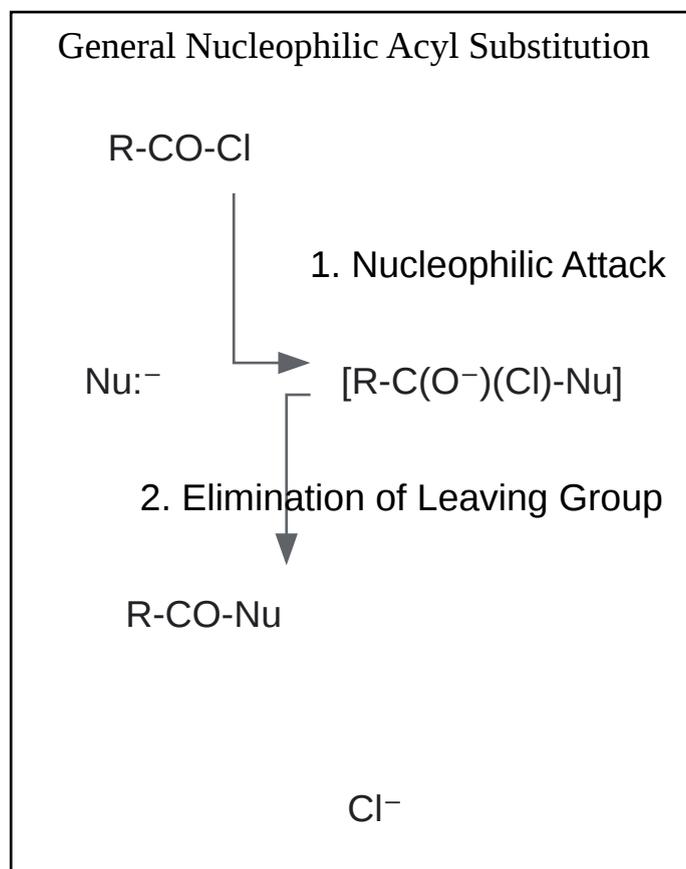
Experimental Protocol: Synthesis from Chroman-3-carboxylic Acid

This protocol is adapted from a general procedure for the synthesis of acyl chlorides from carboxylic acids.[6]

- Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add chroman-3-carboxylic acid (1.0 eq).
- Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 5 eq) to the flask. An aprotic solvent like cyclohexane may be added as well.
- Reaction: Heat the mixture to reflux and maintain for a period of 5 minutes to 2 hours, monitoring the reaction progress by observing the cessation of gas evolution.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a co-solvent was used, it may be diluted with a non-polar solvent like cyclohexane and cooled in an ice bath to precipitate the product.
- Isolation: Collect the crystalline product by filtration, wash with cold, dry cyclohexane or another suitable non-polar solvent, and dry under vacuum to yield **chroman-3-carbonyl chloride**.

Chemical Reactivity and Synthetic Utility

The reactivity of **chroman-3-carbonyl chloride** is dominated by the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution.^{[10][11]} This class of reaction proceeds via an addition-elimination mechanism where a nucleophile adds to the carbonyl group, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group.^{[11][12]}



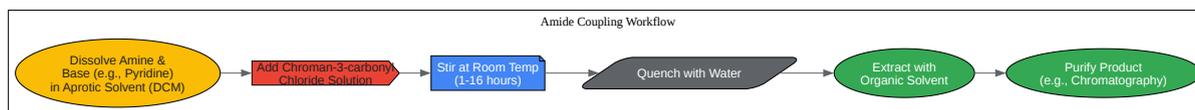
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General Mechanism of Nucleophilic Acyl Substitution.

This reactivity makes it an excellent precursor for a variety of functional groups, most notably amides and esters.

Amide Bond Formation

The reaction of **chroman-3-carbonyl chloride** with primary or secondary amines is a highly efficient method for synthesizing chroman-3-carboxamides.[13][14] This reaction, often referred to as a Schotten-Baumann type reaction, is typically rapid and proceeds at room temperature in the presence of a base (like pyridine or a tertiary amine) to neutralize the HCl byproduct.[14] Amide coupling is one of the most frequently used reactions in medicinal chemistry, making this a cornerstone application for this reagent.[13][15]



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